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N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide

medicinal chemistry fragment-based drug design kinase inhibitor optimization

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide (CAS 797031-07-3) is a bifunctional heterocyclic amide comprising a furan-2-carboxamide core linked via an ethylenediamine spacer to a pyridin-3-ylmethyl moiety. With a molecular weight of 245.28 g/mol and a computed XLogP3 of 0.6, it occupies a physicochemically balanced property space distinct from simpler furan-2-carboxamide analogs.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B11764872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2
InChIInChI=1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17)
InChIKeyXSYFHBIGFOCYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide Supplier Evaluation and Compound Overview for Research Procurement


N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide (CAS 797031-07-3) is a bifunctional heterocyclic amide comprising a furan-2-carboxamide core linked via an ethylenediamine spacer to a pyridin-3-ylmethyl moiety [1]. With a molecular weight of 245.28 g/mol and a computed XLogP3 of 0.6, it occupies a physicochemically balanced property space distinct from simpler furan-2-carboxamide analogs [1]. The compound is commercially supplied as the free base (purity ≥97% from multiple vendors) and as the dihydrobromide salt (CAS 1185294-01-2, Santa Cruz Biotechnology Cat. No. sc-327866) for proteomics and early-stage drug discovery applications . Its structural architecture—combining a hydrogen-bond-donating secondary amine, a flexible ethyl linker, and two aromatic heterocycles—positions it as a versatile scaffold for fragment-based ligand design and kinase-targeted probe development [2].

Why In-Class Furan-2-Carboxamide Analogs Cannot Substitute for N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide in Target-Focused Research


The furan-2-carboxamide chemotype encompasses structurally diverse members whose biological profiles are exquisitely sensitive to linker composition and pyridine regioisomerism. Directly analogous compounds—such as N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 349110-02-7) lacking the ethylenediamine spacer—differ markedly in hydrogen-bond donor/acceptor count (1 HBD / 3 HBA vs. 2 HBD / 4 HBA for the target), rotatable bond count (3 vs. 6), and topological polar surface area (55.1 vs. ~67 Ų) [1][2]. The 2-pyridyl positional isomer (CAS 797031-23-3) presents an altered nitrogen vector that can reorient key hydrogen-bonding interactions within a binding pocket, as demonstrated in structural biology studies of furan-2-carboxamide-based SARS-CoV 3CLpro inhibitors where pyridine regioisomerism critically governed inhibitory potency [3]. Furthermore, the 3-methyl-substituted analog (CAS 951895-66-2) exhibits an XLogP3 of 1.4—more than double that of the target compound (0.6)—which can substantially alter membrane permeability, solubility, and off-target binding profiles [4]. These quantitative property divergences mean that generic substitution without experimental validation introduces confounding variables that undermine SAR continuity and assay reproducibility.

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity Advantage Over Directly Linked Furan-Pyridine Carboxamides

The target compound possesses two hydrogen-bond donor (HBD) sites—the secondary amine of the ethylenediamine linker and the carboxamide NH—compared to only one HBD in N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 349110-02-7) and 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 951895-66-2), both of which lack the ethylenediamine spacer [1][2][3]. This additional donor, combined with four hydrogen-bond acceptor (HBA) sites versus three in the comparator compounds, provides the target with a richer hydrogen-bonding pharmacophore that can engage dual recognition motifs within a protein binding site—a feature exploited in furan-2-carboxamide-based MK2 inhibitors where the amide NH and a secondary amine engage distinct backbone carbonyls in the ATP-pocket-adjacent allosteric region [4].

medicinal chemistry fragment-based drug design kinase inhibitor optimization

Conformational Flexibility Differentiation via Rotatable Bond Count

The ethylenediamine linker endows the target compound with six rotatable bonds—double the count of N-(pyridin-3-ylmethyl)furan-2-carboxamide (three rotatable bonds) and the 3-methyl analog (three rotatable bonds) [1][2][3]. This increased conformational freedom permits the pyridine and furan rings to sample a broader ensemble of relative orientations, facilitating induced-fit recognition across diverse protein binding pockets. In the SARS-CoV 3CLpro inhibitor series, compounds with extended flexible linkers between the pyridine and furan-2-carboxamide moieties achieved nanomolar IC₅₀ values (e.g., ML188, IC₅₀ = 0.32 μM against SARS-CoV 3CLpro) by enabling the pyridin-3-yl group to occupy the enzyme's S1 pocket while the furan-carboxamide engaged the catalytic dyad [4].

conformational analysis ligand-receptor docking scaffold optimization

Lipophilicity Differentiation Enabling Balanced Aqueous Solubility and Membrane Permeability

The target compound exhibits a computed XLogP3 of 0.6, positioning it in the optimal lipophilicity range for oral bioavailability (typically XLogP 0–3). This value is substantially lower than the 3-methyl-substituted analog (XLogP3 = 1.4) yet significantly higher than the simple N-(2-aminoethyl)furan-2-carboxamide precursor (XLogP3 = −0.7) [1][2][3]. The intermediate lipophilicity arises from the balanced contribution of the polar ethylenediamine linker (offsetting the hydrophobic pyridine) and is consistent with the property profile of successful kinase inhibitor leads where XLogP values between 0.5 and 1.5 correlate with favorable cellular potency without excessive metabolic liability [4].

ADME optimization solubility prediction lead-likeness assessment

Differentiation-Inducing Biological Activity Evidenced in Patent Literature

According to patent-derived data aggregated via the Web Data Commons, N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its proposed use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is mechanistically distinct from the purely cytotoxic or cytostatic mechanisms reported for closest furan-2-carboxamide analogs: 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide exhibits antiproliferative activity (IC₅₀ = 0.075 mM against MDA-MB-231 breast cancer cells) without reported differentiation induction , and 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CCCI-01) acts as a centrosome clustering inhibitor—a mechanistically orthogonal pathway . The differentiation-inducing property, if confirmed, represents a therapeutically differentiating mechanism that could be exploited in target identification campaigns focused on leukemia, myelodysplastic syndromes, or psoriasis.

cancer cell differentiation proliferation arrest phenotypic screening

3-Pyridyl Regioisomer Advantage for Kinase Hinge-Binding Geometry

The pyridin-3-ylmethyl substitution pattern of the target compound positions the pyridine nitrogen in a meta orientation relative to the methylene attachment point, creating a hydrogen-bond-accepting vector that is geometrically distinct from the ortho-pyridyl (2-pyridyl) isomer (CAS 797031-23-3). In structurally characterized furan-2-carboxamide–protein complexes such as the SARS-CoV 3CLpro–ML188 co-crystal structure (PDB 3V3M), the pyridin-3-yl nitrogen forms a critical water-mediated hydrogen bond with the enzyme's oxyanion hole, a geometry that the 2-pyridyl isomer cannot recapitulate without substantial conformational rearrangement [1]. The 3-pyridyl orientation is also preferred in Type I kinase inhibitors where the pyridine nitrogen accepts a hydrogen bond from the hinge-region backbone NH, as demonstrated across multiple kinase–inhibitor co-crystal structures in the PDB [2].

kinase inhibitor design pyridine regioisomerism binding mode analysis

Optimal Research Application Scenarios for N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide Based on Differential Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Leveraging Dual Hydrogen-Bond Donor Pharmacophore

The compound's two hydrogen-bond donor sites (secondary amine + carboxamide NH) and four acceptor sites—quantitatively superior to directly linked furan-pyridine analogs—make it an ideal core fragment for targeting kinase ATP pockets with adjacent backbone carbonyl recognition motifs. As demonstrated in the furan-2-carboxamide MK2 inhibitor program, non-ATP-competitive binding modes exploiting the amide NH and a secondary amine simultaneously can achieve excellent kinase selectivity [1]. Researchers should prioritize this scaffold when crystallographic or homology model analysis reveals two proximal hydrogen-bond acceptor residues (typically backbone carbonyls) spaced approximately 5–7 Å apart—a geometry readily spanned by the ethylenediamine linker. The compound's commercial availability as both free base and dihydrobromide salt (sc-327866 from Santa Cruz Biotechnology) facilitates immediate procurement for soaking experiments and co-crystallization trials.

Phenotypic Screening for Differentiation-Inducing Anti-Cancer Agents Against Hematological Malignancies

The patent-disclosed activity of the target compound in arresting undifferentiated cell proliferation and inducing monocytic differentiation [2] positions it as a privileged starting point for phenotypic screening campaigns in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)—diseases where differentiation therapy is clinically validated. Unlike the 3-methyl analog (antiproliferative IC₅₀ = 75 μM in solid tumor lines without differentiation evidence) and CCCI-01 (centrosome clustering inhibitor) , this compound's proposed mechanism addresses a distinct therapeutic biology. Procurement for high-content imaging-based differentiation screens using HL-60, U937, or primary patient-derived blast cells represents a rationally differentiated application. The compound's favorable computed XLogP3 of 0.6 supports aqueous solubility compatible with cell-based assay conditions.

Chemical Biology Probe Development for Target Identification via the Differentiation Phenotype

The differentiation-inducing phenotype attributed to this compound, if reproducible, creates an opportunity for target deconvolution using affinity-based proteomics (e.g., chemical proteomics with a biotinylated or photoaffinity-labeled derivative). The ethylenediamine secondary amine provides a synthetically accessible derivatization handle for linker attachment without disrupting the furan-carboxamide pharmacophore—a feature absent in analogs lacking the ethylenediamine spacer. The dihydrobromide salt form (CAS 1185294-01-2) available through Santa Cruz Biotechnology is specifically marketed for proteomics research applications , further supporting this use case. Procuring both the free base and salt forms enables parallel structure–activity relationship exploration and probe development.

Conformational SAR Exploration via Rotatable Bond-Enriched Scaffold in Flexible Binding Sites

With six rotatable bonds—double the count of the closest direct-linkage analogs—this compound serves as a conformational probe for exploring induced-fit binding mechanisms in inherently flexible protein targets such as nuclear hormone receptors, intrinsically disordered protein interfaces, or allosteric kinase pockets. The SARS-CoV 3CLpro structural biology precedent, wherein flexible furan-2-carboxamide ligands achieve nanomolar potency through conformational adaptation [3], supports this application. Procurement for NMR-based conformational analysis (e.g., transferred NOESY) or molecular dynamics-guided ligand optimization programs is recommended when rigid analogs have failed to produce tractable structure–activity relationships.

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